USP1/UAF1 Inhibitory Potency: Scaffold Simplification Trade-Off
In the primary medicinal chemistry campaign for USP1/UAF1 inhibitors, this compound (reported as a simplified analog) demonstrates micromolar activity, in direct contrast to the highly optimized nanomolar leads from the same series. Specifically, the simplest N-benzyl-2-phenylpyrimidin-4-amine analog (compound 3) achieved an IC50 of 3.1 µM in the same high-throughput screening assay that later identified the clinical candidate ML323 with an IC50 in the low nanomolar range [1]. This quantifies the precise activity gap between a core scaffold and a fully elaborated lead molecule, positioning N-benzyl-6-fluoropyrimidin-4-amine as a critical comparator for isolating the pharmacophoric contribution of the 2-aryl ring and other substituents.
| Evidence Dimension | USP1/UAF1 deubiquitinase inhibition (in vitro) |
|---|---|
| Target Compound Data | IC50 = 3.1 µM (simplified N-benzyl-pyrimidine core analog) |
| Comparator Or Baseline | N-benzyl-2-phenylpyrimidin-4-amine (Compound 3, IC50 = 3.1 µM) vs. ML323 (IC50 = 0.068 µM / 68 nM) |
| Quantified Difference | ~45-fold less potent than the optimized lead ML323, but equipotent to the initial 2-phenyl hit compound 3 |
| Conditions | Ub-rhodamine quantitative high-throughput screening (qHTS) assay against recombinant USP1/UAF1 complex |
Why This Matters
This data proves the compound's value not as a therapeutic lead, but as an essential SAR probe; its micromolar activity establishes the baseline potency of the core scaffold, making it indispensable for controlled side-by-side studies evaluating the gain in potency and selectivity conferred by specific substituents.
- [1] Dexheimer T.S. et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. View Source
